molecular formula C9H13BFNO4S B8119307 4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid

4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid

Cat. No.: B8119307
M. Wt: 261.08 g/mol
InChI Key: JTGJQQHMCBUZJQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro group and an isopropylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow processes and the use of more robust catalysts and reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: DMF, THF, or toluene are commonly used.

Major Products

The major products of these reactions are typically biaryl compounds when undergoing Suzuki-Miyaura coupling, or phenolic derivatives when oxidized.

Scientific Research Applications

4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the new carbon-carbon bond . The fluoro and isopropylsulfamoyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid is unique due to the combination of its substituents, which can provide specific reactivity and selectivity in synthetic applications. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the isopropylsulfamoyl group can offer steric protection and influence the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

[4-fluoro-3-(propan-2-ylsulfamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGJQQHMCBUZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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